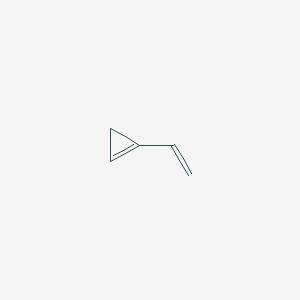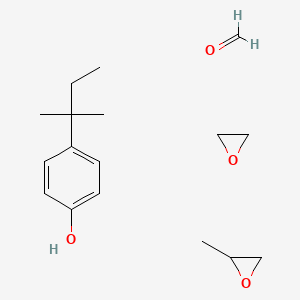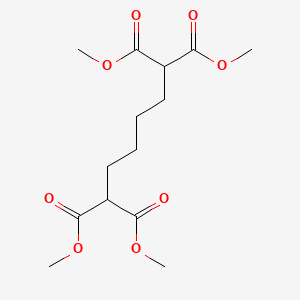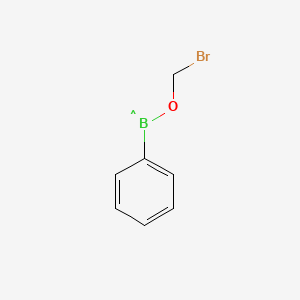
2-Methylidenethiirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidenethiirane is an organic compound with the molecular formula C3H4S. It is a member of the thiirane family, which are three-membered cyclic sulfides. This compound is characterized by the presence of a methylene group (CH2) attached to the thiirane ring, making it a unique structure in the realm of sulfur-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylidenethiirane can be synthesized through various methods. One common approach involves the reaction of methylene iodide with sodium sulfide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired thiirane compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Methylidenethiirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the methylene group or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiirane derivatives.
科学的研究の応用
2-Methylidenethiirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methylidenethiirane involves its reactivity with nucleophiles. The methylene group and the sulfur atom in the thiirane ring are both reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various products. This reactivity is exploited in synthetic chemistry and biological studies to understand reaction mechanisms and develop new compounds.
類似化合物との比較
Similar Compounds
Thiirane: The parent compound without the methylene group.
2-Methylthiirane: A similar compound with a methyl group instead of a methylene group.
Oxirane: The oxygen analog of thiirane.
Uniqueness
2-Methylidenethiirane is unique due to the presence of the methylene group, which imparts different reactivity compared to other thiirane derivatives. This makes it a valuable compound in synthetic chemistry and various applications.
特性
CAS番号 |
64251-85-0 |
|---|---|
分子式 |
C3H4S |
分子量 |
72.13 g/mol |
IUPAC名 |
2-methylidenethiirane |
InChI |
InChI=1S/C3H4S/c1-3-2-4-3/h1-2H2 |
InChIキー |
BTOWYENYYXRZMV-UHFFFAOYSA-N |
正規SMILES |
C=C1CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)
